2-Allyl-3-(tert-butoxy)cyclobutan-1-ol

Beschreibung

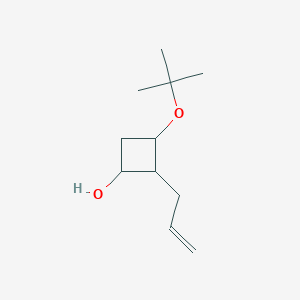

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol is a cyclobutanol derivative characterized by a strained four-membered cyclobutane ring with three distinct functional groups: an allyl moiety at position 2, a tert-butoxy group at position 3, and a hydroxyl group at position 1. This compound belongs to a class of structurally diverse cyclobutane derivatives explored for their unique steric and electronic properties, which are critical in synthetic chemistry and pharmaceutical applications.

The synthesis of this compound is highlighted in a patent () describing an improved process for preparing cyclobutane derivatives with variable substituents (e.g., halogen, alkoxy, hydroxyl). The patent emphasizes tert-butoxy as a preferred substituent, suggesting its role in enhancing synthetic efficiency or product stability .

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10,12H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSCRDLMPZUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an allyl-substituted cyclobutanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The allyl and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while reduction can produce cyclobutanols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol serves as an important intermediate in organic synthesis. Its unique structure allows it to function as a building block for more complex molecules, facilitating the development of new compounds in medicinal chemistry and materials science .

Biological Activities

Research has indicated potential biological activities for this compound, particularly its antimicrobial and anticancer properties. Studies have explored its mechanism of action, which may involve interaction with specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for therapeutic applications. It may play a role in drug development processes by providing novel scaffolds for the synthesis of pharmacologically active compounds . Its potential as a JAK inhibitor has also been noted, suggesting applications in treating various diseases associated with JAK pathways .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the formulation of new materials with enhanced performance characteristics .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant efficacy against various bacterial strains. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to established antibiotics.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers successfully utilized this compound as a precursor for synthesizing complex bicyclic structures through nucleophilic catalysis. This approach highlighted the compound’s utility in developing diverse chemical libraries for further biological evaluation .

Wirkmechanismus

The mechanism of action of 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Steric Effects :

- The tert-butoxy group’s high steric bulk shields the cyclobutane ring from undesired reactions, such as nucleophilic substitution or ring-opening, which are more prevalent in methoxy or hydroxyl analogs .

- Methoxy and chloro substituents, being less bulky, allow for faster reaction kinetics in synthesis but offer less protection.

Electronic Effects :

- tert-Butoxy and methoxy groups donate electrons via resonance, stabilizing adjacent positive charges. This contrasts with the chloro group, which withdraws electrons, increasing electrophilicity at the cyclobutane ring.

Solubility: Hydroxyl-substituted derivatives exhibit high solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. tert-Butoxy analogs, however, are more lipophilic, favoring organic solvents like dichloromethane or toluene.

Stability and Reactivity :

- The tert-butoxy group’s stability under acidic conditions (e.g., during protonation or catalysis) makes it advantageous in multi-step syntheses. In contrast, hydroxyl analogs are prone to oxidation, requiring protective group strategies .

- Chloro derivatives are highly reactive in nucleophilic substitutions, enabling further functionalization but posing storage challenges.

Synthetic Utility :

- The patent () highlights the tert-butoxy variant’s compatibility with an improved synthetic process, likely due to its balanced steric protection and stability. Methoxy or ethoxy analogs may require milder conditions to avoid degradation.

Biologische Aktivität

2-Allyl-3-(tert-butoxy)cyclobutan-1-ol, a cyclobutane derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₁₈O₂

Molecular Weight: 158.24 g/mol

CAS Number: 2219373-51-8

The compound features a cyclobutane ring substituted with an allyl group and a tert-butoxy group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism of action involves the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction: 50% at a concentration of 10 µM after 48 hours.

- Apoptotic Induction: Increased levels of cleaved caspase-3 and PARP were observed, indicating the activation of apoptotic pathways.

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties. In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Membrane Disruption: The compound integrates into bacterial membranes, causing structural damage.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through ROS generation.

- Cytokine Modulation: Inhibition of inflammatory signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol, and how do reaction conditions influence yield?

- Methodology : Cyclobutanol derivatives are typically synthesized via cyclization or transmetallation strategies. For example, tert-butoxy-protected intermediates can be generated using tert-butyl carbamate (Boc) protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis) . Allylation may involve palladium-catalyzed cross-coupling or tin-mediated transmetallation, as seen in analogous cyclobutane systems .

- Critical Parameters : Temperature (e.g., −78°C for lithiation), solvent polarity (THF vs. acetonitrile), and stoichiometry of reagents (e.g., tert-butanol in stoichiometric excess) significantly impact regioselectivity and yield .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodology : 1D/2D NMR (e.g., , , NOESY) resolves stereochemistry by analyzing coupling constants and spatial proximity of protons. For instance, NOESY correlations between the allyl group and tert-butoxy substituent confirm spatial orientation . IR spectroscopy can validate hydroxyl and ether functional groups via O–H (3200–3600 cm) and C–O–C (1100–1250 cm) stretches .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence the reactivity of this compound in ring-opening reactions?

- Methodology : The tert-butoxy group acts as a steric shield, directing nucleophilic attack to the less hindered allyl position. Computational studies (DFT) can map electron density to predict regioselectivity. For example, in analogous cyclobutane systems, bulky substituents reduce ring strain, favoring transannular reactions .

- Data Analysis : Compare kinetic data (e.g., ) for reactions with/without tert-butoxy protection. Contradictions in reactivity trends may arise from competing steric vs. electronic effects .

Q. What strategies resolve contradictions in stereochemical assignments for cyclobutanol derivatives?

- Case Study : Conflicting NOESY and X-ray data for cis/trans isomers of 3-(benzyloxy)cyclobutanol derivatives highlight the need for multi-technique validation. X-ray crystallography provides definitive proof, while dynamic NMR can detect conformational flexibility .

- Troubleshooting : If spectral data conflicts (e.g., unexpected values), re-examine sample purity or consider diastereomer separation via chiral HPLC .

Q. How can computational modeling optimize the synthesis of this compound?

- Methodology : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states for allylation or protection steps. For example, calculations on tert-butoxy group rotation barriers (≈5–10 kcal/mol) inform solvent choice (e.g., low-polarity solvents stabilize planar conformers) .

- Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.